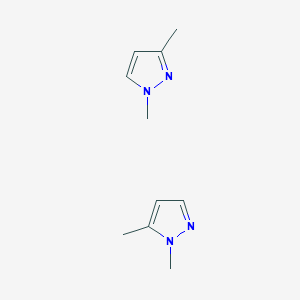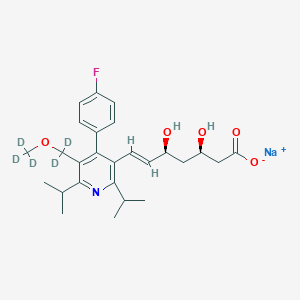
2-(3-Chlorophenyl)-3-(4-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-3-(4-methylphenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids This compound is characterized by the presence of a chlorophenyl group and a methylphenyl group attached to a propanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-3-(4-methylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chlorobenzaldehyde and 4-methylbenzaldehyde.
Aldol Condensation: The two aldehydes undergo an aldol condensation reaction in the presence of a base such as sodium hydroxide to form the corresponding α,β-unsaturated ketone.
Hydrogenation: The α,β-unsaturated ketone is then subjected to catalytic hydrogenation using a palladium catalyst to yield the saturated ketone.
Grignard Reaction: The saturated ketone is treated with a Grignard reagent (e.g., methylmagnesium bromide) to form the tertiary alcohol.
Oxidation: The tertiary alcohol is oxidized using an oxidizing agent such as potassium permanganate to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Chlorophenyl)-3-(4-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxyl or keto groups.
Reduction: Formation of alcohols or aldehydes from the carboxylic acid group.
Substitution: Formation of nitro or halogenated derivatives on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)-3-(4-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Chlorophenyl)-3-(4-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in inflammatory pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation and pain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Chlorophenyl)-3-phenylpropanoic acid: Lacks the methyl group on the phenyl ring.
2-(4-Chlorophenyl)-3-(4-methylphenyl)propanoic acid: Chlorine atom is positioned differently on the aromatic ring.
2-(3-Chlorophenyl)-3-(4-methoxyphenyl)propanoic acid: Contains a methoxy group instead of a methyl group.
Uniqueness
2-(3-Chlorophenyl)-3-(4-methylphenyl)propanoic acid is unique due to the specific positioning of the chlorine and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets and pathways, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C16H15ClO2 |
|---|---|
Molekulargewicht |
274.74 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-3-(4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C16H15ClO2/c1-11-5-7-12(8-6-11)9-15(16(18)19)13-3-2-4-14(17)10-13/h2-8,10,15H,9H2,1H3,(H,18,19) |
InChI-Schlüssel |
OLFUZPSNXHCEAM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(C2=CC(=CC=C2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Benzyloxy)methyl]piperidine](/img/structure/B13841687.png)
![6-(6-Methoxypyrido[4,3-c][2]benzazepin-11-ylidene)hexanoic acid](/img/structure/B13841689.png)
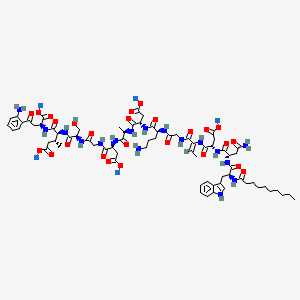
![1-Piperidinyl[5-(1H-pyrrolo[2,3-b]pyridin-4-yl)-2-furanyl]methanone](/img/structure/B13841700.png)

![(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B13841714.png)
![2-(1-benzyl-3,4-dihydro-2H-pyrido[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B13841720.png)
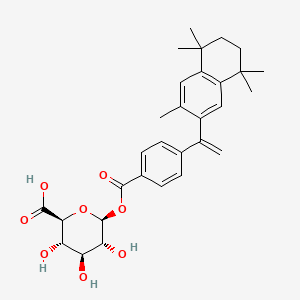
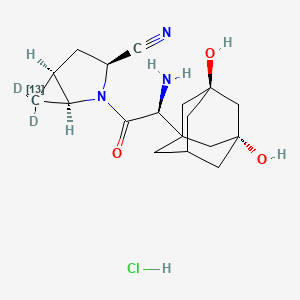
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carboxylic Acid](/img/structure/B13841733.png)
